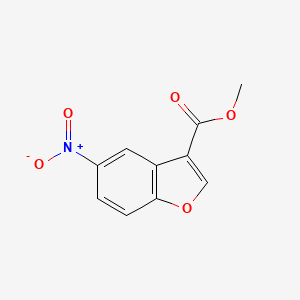![molecular formula C8H5BrCl2 B12863218 2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
2-[(E)-2-bromovinyl]-1,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethenyl)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethenyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by a vinylation reaction. One common method is the electrophilic aromatic substitution reaction where 1,3-dichlorobenzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dichlorobenzene. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the bromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves stringent control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-(2-Bromoethenyl)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
2-(2-Bromoethenyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2-Bromoethenyl)-1,3-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromoethanol: Another brominated compound with different functional groups and reactivity.
2-Bromoethylammonium bromide: A brominated amine with distinct chemical properties.
Uniqueness
2-(2-Bromoethenyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethenyl and dichlorobenzene moieties, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C8H5BrCl2 |
|---|---|
分子量 |
251.93 g/mol |
IUPAC 名称 |
2-[(E)-2-bromoethenyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H5BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
InChI 键 |
WEIUNGVFKIXYTI-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/Br)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



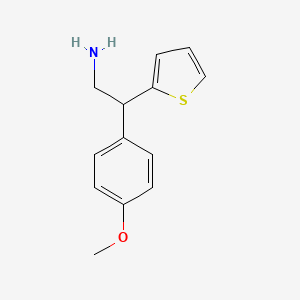
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
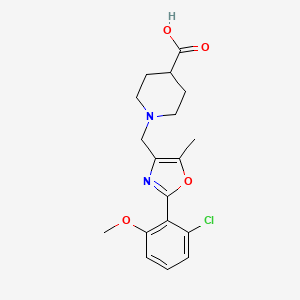
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)

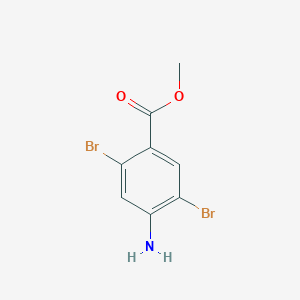

![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
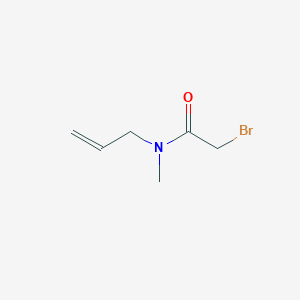
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)


